1-Chloro-3-(difluoromethoxy)-5-fluorobenzene
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Overview
Description
1-Chloro-3-(difluoromethoxy)-5-fluorobenzene is an organic compound with the molecular formula C7H4ClF3O It is a derivative of benzene, where the hydrogen atoms are substituted with chlorine, fluorine, and difluoromethoxy groups
Preparation Methods
The synthesis of 1-Chloro-3-(difluoromethoxy)-5-fluorobenzene typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of 3-(difluoromethoxy)-5-fluorobenzene using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial production methods may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize advanced catalysts and optimized reaction conditions to achieve high purity and yield .
Chemical Reactions Analysis
1-Chloro-3-(difluoromethoxy)-5-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized using strong oxidizing agents like potassium permanganate or reduced using reducing agents such as lithium aluminum hydride.
Coupling Reactions: It can undergo coupling reactions with organometallic reagents like Grignard reagents or organolithium compounds to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted benzene derivative.
Scientific Research Applications
1-Chloro-3-(difluoromethoxy)-5-fluorobenzene has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-Chloro-3-(difluoromethoxy)-5-fluorobenzene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions . The pathways involved can vary, but often include inhibition or activation of specific signaling cascades.
Comparison with Similar Compounds
1-Chloro-3-(difluoromethoxy)-5-fluorobenzene can be compared to other similar compounds such as:
1-Chloro-3-(difluoromethoxy)benzene: Lacks the additional fluorine atom, which may affect its reactivity and biological activity.
1-Chloro-3-(trifluoromethoxy)benzene: Contains an additional fluorine atom in the methoxy group, potentially altering its chemical properties and applications.
1-Chloro-3-(difluoromethoxy)-2,5-difluorobenzene:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
1-Chloro-3-(difluoromethoxy)-5-fluorobenzene is an aromatic compound characterized by a unique combination of halogen substituents on a benzene ring. Its molecular formula is C7H4ClF3O, which includes a difluoromethoxy group. This compound has garnered attention for its potential applications in pharmaceuticals and agrochemicals due to its distinctive electronic and steric properties imparted by the halogen atoms. This article explores the biological activity of this compound, focusing on its interactions with biological molecules, potential therapeutic effects, and relevant research findings.
The presence of chlorine and fluorine atoms significantly influences the chemical reactivity and biological interactions of this compound. The halogen atoms enhance the compound's ability to form strong interactions with proteins and nucleic acids, which is critical for modulating enzyme activity and influencing cellular pathways. These properties make it a candidate for further research in medicinal chemistry.
Biological Activity
The biological activity of this compound is primarily linked to its interactions with various biological targets :
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antibacterial properties. For example, derivatives of chlorinated and fluorinated compounds have shown efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
- Cytotoxic Effects : Fluorinated derivatives have demonstrated potent cytotoxic effects, particularly under hypoxic conditions. These compounds are more effective inhibitors of hexokinase II (HKII) than their non-fluorinated counterparts . This suggests that this compound may also possess similar cytotoxic properties.
- Enzyme Modulation : The halogen substituents can enhance binding affinity to target proteins or receptors, making this compound valuable for research into new therapeutic agents aimed at various diseases.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship is crucial for predicting the biological activity of halogenated compounds. The following table summarizes key structural features that influence the biological activity of similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
1-Chloro-3-(difluoromethoxy)-2-methylbenzene | Methyl group at position 2 | Moderate antibacterial activity |
1-Chloro-3-(difluoromethoxy)-2-fluoro-5-(trifluoromethyl)benzene | Additional trifluoromethyl group | Enhanced cytotoxicity |
1-Chloro-4-fluoro-2-methoxybenzene | Different positioning of chlorine and fluorine | Variable antibacterial effects |
2-Chloro-4-fluoro-5-nitrophenol | Nitro group instead of difluoromethoxy | Reduced activity against certain pathogens |
Case Studies
- Antimicrobial Efficacy : In a study evaluating various chlorinated compounds, it was found that certain derivatives exhibited submicromolar activity against MRSA, indicating that modifications in the structure can lead to enhanced antibacterial properties .
- Cytotoxicity in Cancer Models : Research on fluorinated derivatives showed that these compounds could effectively inhibit cancer cell growth, particularly in models mimicking hypoxic tumor environments. The modifications at the C-2 position with halogens were found to enhance stability and uptake, making these compounds effective at lower doses .
Properties
Molecular Formula |
C7H4ClF3O |
---|---|
Molecular Weight |
196.55 g/mol |
IUPAC Name |
1-chloro-3-(difluoromethoxy)-5-fluorobenzene |
InChI |
InChI=1S/C7H4ClF3O/c8-4-1-5(9)3-6(2-4)12-7(10)11/h1-3,7H |
InChI Key |
ZCTJBZRCLVRGRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)OC(F)F |
Origin of Product |
United States |
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